Fmoc-NH-PEG4-HZ-BOC

Purity Bioconjugation Quality Control

Sourcing heterobifunctional PEG linkers with inadequate orthogonal protection risks failed stepwise conjugations and low DAR homogeneity. This discrete PEG4 linker provides a defined solution. - Orthogonal Fmoc (base-labile) and Boc (acid-labile) groups enable precise, sequential deprotection for controlled bioconjugation. - The monodisperse PEG4 spacer ensures a single-MW product, critical for reproducible ADC DAR, PROTAC PK, and imaging probe performance. - Hydrazide terminus allows formation of acid-cleavable hydrazone bonds for targeted payload release.

Molecular Formula C31H43N3O9
Molecular Weight 601.7 g/mol
Cat. No. B1443215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-NH-PEG4-HZ-BOC
Molecular FormulaC31H43N3O9
Molecular Weight601.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C31H43N3O9/c1-31(2,3)43-30(37)34-33-28(35)12-14-38-16-18-40-20-21-41-19-17-39-15-13-32-29(36)42-22-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,27H,12-22H2,1-3H3,(H,32,36)(H,33,35)(H,34,37)
InChIKeyKELNADFIEGTPOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-NH-PEG4-HZ-BOC: Defined Heterobifunctional Linker


Fmoc-NH-PEG4-HZ-BOC is a heterobifunctional polyethylene glycol (PEG) linker characterized by a discrete PEG4 spacer arm, an Fmoc-protected amine, and a Boc-protected hydrazide group . The PEG4 chain enhances aqueous solubility, while the orthogonal Fmoc (base-labile) and Boc (acid-labile) protecting groups enable stepwise, controlled deprotection for precise bioconjugation . This architecture is designed for applications requiring sequential attachment of two distinct molecular entities, such as in the synthesis of antibody-drug conjugates (ADCs) or site-specific protein modifications .

01
Orthogonal Fmoc/Boc protection supports stepwise bioconjugation
02
Discrete PEG4 spacer enhances aqueous solubility
03
Defined heterobifunctional linker for sequential dual-attachment workflows

Fmoc-NH-PEG4-HZ-BOC: Generic Substitution Risks


While many PEG-hydrazide linkers exist, Fmoc-NH-PEG4-HZ-BOC is not interchangeable with analogs. Critical differences in PEG length (e.g., PEG2, PEG8), protecting group strategy (e.g., orthogonal Fmoc/Boc vs. single protection), and terminal functionality (e.g., amine vs. azide) directly impact conjugation efficiency, solubility, and final product stability . The absence of standardized, quantitative comparative data for this specific compound means that procurement decisions based solely on functional group similarity, without verification of these key attributes, carry a high risk of failed syntheses or suboptimal conjugate performance.

PEG length mismatch
PEG2 or PEG8 length may alter solubility, steric profile, and conjugation efficiency compared to PEG4.
Protecting group orthogonality
Non-orthogonal or mono-protected analogs (e.g., NH2-PEG4-HZ-Boc) limit sequential one-pot coupling strategies.
Terminal functionality difference
Linkers with amine or azide instead of hydrazide redirect conjugation chemistry and may not support acid-cleavable linkages.

Fmoc-NH-PEG4-HZ-BOC: Specifications & Comparison


Standard Purity for Reliable Conjugation

Vendor specifications for Fmoc-NH-PEG4-HZ-BOC consistently report a purity of 98% . This is a standard industry benchmark for high-quality PEG linkers used in critical bioconjugation reactions. While no head-to-head purity study with specific comparators exists for this compound, this high purity is essential for minimizing unwanted side reactions and ensuring predictable conjugation stoichiometry, a key factor in selecting a linker over a lower-purity or unverified alternative.

Purity
Specification review
≥98% (HPLC)
Supports conjugation stoichiometry and reduces side reactions
Vendor-reported; verify per lot
Purity Bioconjugation Quality Control

Orthogonal Deprotection for Sequential Bioconjugation

The defining feature of Fmoc-NH-PEG4-HZ-BOC is its orthogonal protecting groups: Fmoc (base-labile) and Boc (acid-labile) . This is in contrast to linkers like NH2-PEG4-HZ-Boc, which contain an unprotected amine, making them unsuitable for one-pot, sequential coupling strategies. The orthogonal design allows for the selective deprotection and reaction of each end of the linker in a controlled manner, a critical advantage for building complex bioconjugates without cross-reactivity.

Orthogonal Protection
Class-level inference
Fmoc (base-labile) / Boc (acid-labile) vs. free amine
Enables sequential, one-pot bioconjugation without cross-reactivity
Standard deprotection: 20% piperidine, TFA
Orthogonal Chemistry Sequential Conjugation Linker Design

PEG4 Spacer Balances Solubility and Flexibility

The discrete PEG4 spacer in Fmoc-NH-PEG4-HZ-BOC provides an approximate length of 16-20 Å . This length is considered optimal for many bioconjugation applications, offering a balance between enhanced aqueous solubility and sufficient flexibility to reduce steric hindrance, without the potential for increased viscosity or molecular entanglement associated with longer PEG chains (e.g., PEG8 or PEG12).

PEG4 Spacer Length
Class-level inference
~16–20 Å
Balance of solubility and flexibility; reduces steric hindrance
Approximate; based on PEG polymer models
PEG Linker Length Solubility Conformational Flexibility

Fmoc-NH-PEG4-HZ-BOC: Recommended Applications


Site-Specific Antibody-Drug Conjugates (ADCs)

Fmoc-NH-PEG4-HZ-BOC is an ideal building block for constructing ADCs where a stable, yet acid-cleavable, hydrazone linkage is desired for controlled payload release in the lysosome [1]. The orthogonal Fmoc/Boc protection allows for the sequential attachment of the antibody and the cytotoxic drug with precise control, ensuring a defined drug-to-antibody ratio (DAR). The PEG4 spacer enhances conjugate solubility and reduces aggregation, a common challenge in ADC development .

Dual-Labeled Bioconjugates for Imaging and Diagnostics

The orthogonal protecting groups of Fmoc-NH-PEG4-HZ-BOC enable the creation of heterotrifunctional constructs for advanced imaging probes [1]. For instance, a fluorophore can be attached to the deprotected amine, and a targeting ligand (e.g., an antibody fragment) can be conjugated via the hydrazide after Boc removal. The discrete PEG4 spacer ensures that the two functional moieties are spaced apart, minimizing fluorescence quenching or steric interference, leading to improved signal-to-noise ratios in imaging applications.

PROTACs and Defined Polymer-Protein Conjugates

This linker is a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules [1]. The Fmoc and Boc groups allow for the stepwise, solid-phase synthesis of PROTACs, where a ligand for an E3 ubiquitin ligase and a ligand for a target protein are sequentially attached to the PEG4 scaffold. The use of a discrete, monodisperse PEG4 linker, as opposed to a polydisperse PEG, is crucial for obtaining a well-characterized, single molecular weight species, which is essential for reproducible biological activity and pharmacokinetic studies .

Nanoparticle Functionalization & Surface Coatings

Fmoc-NH-PEG4-HZ-BOC can be used to introduce a reactive hydrazide group onto nanoparticle surfaces for subsequent bioconjugation [1]. The PEG4 chain provides a hydrophilic spacer that prevents non-specific protein adsorption and improves colloidal stability in biological fluids. After deprotecting the Boc group, the resulting hydrazide can be used to capture aldehyde- or ketone-modified ligands, creating a stable, site-specific attachment. This approach is widely applicable for creating targeted drug delivery systems and biosensors.

Application
Selection Property
Validation Focus
Site-specific ADC research
Orthogonal Fmoc/Boc for sequential payload and antibody attachment
Controlled DAR and hydrazone-based payload release modeling
Dual-labeled imaging probe research
Sequential attachment of fluorophore and targeting ligand
Signal-to-noise ratio and steric separation via PEG4 spacer
PROTAC synthesis and characterization
Stepwise solid-phase assembly of E3 ligase and target protein ligands
Monodisperse linker for consistent bioactivity and PK study context
Nanoparticle surface functionalization
Hydrophilic PEG spacer with reactive hydrazide after Boc deprotection
Colloidal stability and site-specific ligand attachment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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